molecular formula C16H19NO2 B8758403 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone CAS No. 647841-58-5

1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B8758403
CAS No.: 647841-58-5
M. Wt: 257.33 g/mol
InChI Key: URMZMETZLUFCJW-UHFFFAOYSA-N
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Description

1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is an organic compound with a complex structure that includes a pyrrole ring substituted with ethoxyphenyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone typically involves the cyclization of α,β-unsaturated ketones with hydrazine and its derivatives in the presence of a suitable cyclizing agent such as acetic acid . This method is convenient and widely used for the preparation of pyrazoline derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it has been shown to interact with Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . This interaction can inhibit the enzyme’s activity, leading to potential antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(4-Ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets, such as CYP51, sets it apart from other similar compounds.

Properties

CAS No.

647841-58-5

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]ethanone

InChI

InChI=1S/C16H19NO2/c1-5-19-15-8-6-14(7-9-15)17-11(2)10-16(12(17)3)13(4)18/h6-10H,5H2,1-4H3

InChI Key

URMZMETZLUFCJW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetic anhydride (8.5 mL, 89 mmol) and hydriodic acid (0.48 mL, 6.3 mmol) were added to 2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole (8.0 g, 37 mmol) under nitrogen and the resulting mixture maintained at 100° C. overnight. After cooling to rt, the mixture was diluted with 1N NaOH (200 mL), extracted with EtOAc (2×200 mL), and the combined extracts washed with brine (200 mL), dried (MgSO4), filtered, concentrated in vacuo, and purified by flash chromatography on silica gel (15% EtOAc/hexanes) to give 3-acetyl-2,5-dimethyl-1-(4-ethoxyphenyl)pyrrole as a tan solid: 1H NM (CDCl3, 500 MHz) δ 7.08-7.04 (m, 2H), 6.99-6.96 (m, 2H), 6.30 (s, 1H), 4.08 (q, 2H), 2.41 (s, 3H), 2.29 (s, 3H), 1.97 (s, 3H), 1.45 (t, 3H); MS (ESI) 258 (M+H)+.
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8.5 mL
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